molecular formula C10H16Br2O4 B056365 Diethyl 2,5-dibromohexanedioate CAS No. 869-10-3

Diethyl 2,5-dibromohexanedioate

Cat. No. B056365
CAS RN: 869-10-3
M. Wt: 360.04 g/mol
InChI Key: UBCNJHBDCUBIPB-UHFFFAOYSA-N
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Description

Diethyl 2,5-dibromohexanedioate is a chemical compound with the CAS Number: 869-10-3 . It has a molecular weight of 360.04 . The IUPAC name for this compound is diethyl 2,5-dibromohexanedioate .


Synthesis Analysis

The synthesis of Diethyl 2,5-dibromohexanedioate involves several key strategies, including enantioselective reduction, radical polymerization, and annulation reactions. For instance, the enantioselective reduction of diethyl 2-oxohexanedioate with baker’s yeast yields the (−)- (2S)-Diethyl 2-Hydroxyhexanedioate. Additionally, the radical polymerization of diethyl (Z,Z)-2,4-hexadienedioate under UV irradiation results in a polymer of ultrahigh molecular weight and a highly regulated stereochemical structure.


Molecular Structure Analysis

The molecular structure of Diethyl 2,5-dibromohexanedioate has been elucidated through various techniques, including X-ray diffraction and NMR spectroscopy. These studies reveal the detailed stereochemistry and molecular conformations essential for understanding their reactivity and physical properties.


Chemical Reactions Analysis

Diethyl 2,5-dibromohexanedioate undergoes various chemical reactions that modify its structure and properties. These reactions include cycloadditions, polymerizations, and hydrolysis, which are pivotal for synthesizing new materials and biologically active molecules.


Physical And Chemical Properties Analysis

The physical properties of Diethyl 2,5-dibromohexanedioate, such as melting points, solubility, and crystallinity, are crucial for their application in various fields . Studies have shown that these properties are significantly influenced by the molecular structure and the presence of functional groups.

Scientific Research Applications

Organic Synthesis Intermediates

Diethyl 2,5-dibromohexanedioate can be used as organic synthesis intermediates . It is mainly used in laboratory research and development processes and chemical production processes .

Pharmaceutical Intermediates

In the pharmaceutical industry, Diethyl 2,5-dibromohexanedioate is used as an intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .

Controlled Radical Polymerization

Diethyl 2,5-dibromohexanedioate is used in the controlled radical polymerization of (meth)acrylates by ATRP with NiBr2 (PPh3) 2 as catalyst . This process is important in the production of polymers with specific properties .

Tandem Cyclisation and [2, 3]-Stevens Rearrangement

Diethyl 2,5-dibromohexanedioate is used in tandem cyclisation and [2, 3]-Stevens rearrangement to 2-substituted pyrrolidines . This reaction is significant in the synthesis of pyrrolidine derivatives .

Safety And Hazards

Diethyl 2,5-dibromohexanedioate is classified as a dangerous substance. It has a GHS05 pictogram and the signal word is "Danger" . It causes severe skin burns and eye damage . The hazard statements include H314 .

Future Directions

Diethyl 2,5-dibromohexanedioate can be used as organic synthesis intermediates and pharmaceutical intermediates . It is mainly used in laboratory research and development processes and chemical production processes . The future directions of this compound could involve exploring its potential uses in other areas of research and development.

properties

IUPAC Name

diethyl 2,5-dibromohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNJHBDCUBIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20969201
Record name Diethyl 2,5-dibromohexanedioate
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Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,5-dibromohexanedioate

CAS RN

869-10-3, 54221-37-3
Record name 1,6-Diethyl 2,5-dibromohexanedioate
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Record name 869-10-3
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Record name Diethyl 2,5-dibromohexanedioate
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Record name Diethyl meso-2,5-dibromoadipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does diethyl 2,5-dibromohexanedioate play in the synthesis of the segmented copolymer temperature-sensitive hydrogel?

A1: Diethyl 2,5-dibromohexanedioate functions as a bifunctional initiator in the atom transfer radical polymerization (ATRP) process []. Its structure, featuring two bromine atoms, allows for the initiation of polymerization from both ends of the molecule. This bifunctionality is crucial for creating a segmented copolymer, as it enables the sequential addition of different monomers (2-methyl-2-acrylic acid-2-(2-methoxy ethyoxyl) ethyl ester and methacrylic acid-2-hydroxy ethyl) to the growing polymer chain []. This controlled polymerization results in a hydrogel with specific, tailorable properties.

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